5-Iodo-2-methoxypyrimidin-4-amine
Overview
Description
5-Iodo-2-methoxypyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C(_5)H(_6)IN(_3)O. It belongs to the class of pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of an iodine atom at position 5 and a methoxy group at position 2 makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxypyrimidin-4-amine typically involves the iodination of 2-methoxypyrimidin-4-amine. One common method is the reaction of 2-methoxypyrimidin-4-amine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methoxypyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF or DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Coupling Reactions: Palladium catalysts, such as Pd(PPh(_3))(_4), in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed:
Substitution Reactions: Products include 2-methoxypyrimidin-4-amine derivatives with different substituents at position 5.
Oxidation Reactions: Oxidized derivatives of this compound.
Coupling Reactions: Complex molecules with extended aromatic systems or functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxypyrimidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Its reactivity makes it valuable for developing new synthetic methodologies and exploring reaction mechanisms .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. It can be used to synthesize analogs with potential therapeutic properties, such as antiviral, anticancer, or antimicrobial activities .
Industry: The compound is used in the development of agrochemicals and materials science. Its derivatives can serve as intermediates in the synthesis of pesticides, herbicides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxypyrimidin-4-amine depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors. The methoxy and iodine substituents can influence the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved would vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
2-Methoxypyrimidin-4-amine: Lacks the iodine substituent, making it less reactive in certain substitution and coupling reactions.
5-Iodo-6-methoxypyrimidin-4-amine: Similar structure but with the methoxy group at position 6 instead of 2, which can affect its reactivity and biological activity.
Uniqueness: 5-Iodo-2-methoxypyrimidin-4-amine is unique due to the specific positioning of the iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-iodo-2-methoxypyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRCGBZOHKARJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126848-36-9 | |
Record name | 5-Iodo-2-methoxy-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126848-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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